molecular formula C17H13ClO4 B2667492 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate CAS No. 331461-42-8

4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate

Cat. No. B2667492
CAS RN: 331461-42-8
M. Wt: 316.74
InChI Key: LMQMRYIVMQOHAW-NYYWCZLTSA-N
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Description

“4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular formula C17H13ClO4 and a molecular weight of 316.74 . It is also known by other names such as “4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate” and "Benzoic acid, 4-chloro-, 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl ester" .


Molecular Structure Analysis

The molecular structure of “4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate” has been analyzed using various spectroscopic techniques . The geometrical parameters obtained by DFT are compared with the related experimental parameters . The vibrational analysis is conducted and the assignments concerned to the observed bands are mentioned with the support of potential energy distribution (PED) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate” include its molecular formula (C17H13ClO4), molecular weight (316.74), and its structure . More specific properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Selective Ester Formation : Research by Magro et al. (2010) on methoxycarbonylation of alkynes catalyzed by palladium complexes shows the potential of related compounds in synthesizing unsaturated esters or α,ω-diesters through cascade reactions. This process demonstrates high activity and selectivity, suggesting applications in producing linear products like methyl cinnamate from phenylethyne, which shares a functional group similarity with 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate (Magro et al., 2010).
  • Aryl Chlorides Carbonylation : Jiménez-Rodríguez et al. (2005) discussed methoxycarbonylation of aryl chlorides catalyzed by palladium complexes, indicating the versatility of related compounds in functionalizing less activated aryl chlorides to valuable products like dimethyl terephthalate. This reflects on the broader utility in organic synthesis, especially for compounds with chlorobenzene groups (Jiménez-Rodríguez et al., 2005).

Material Science and Polymer Chemistry

  • Liquid Crystalline Behaviors : Wang et al. (2010) explored the effect of mesogenic density on liquid-crystalline behaviors of polymethacrylates bearing azobenzene mesogen. The study demonstrates how the structural variations in methacrylates, which share functional similarities with 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate, influence the phase transitions and thermal properties of the resulting polymers. This suggests potential applications in designing new liquid crystalline materials with tailored properties (Wang et al., 2010).

Photochemistry and Charge Transfer Studies

  • Photoinduced Charge Transfer : Yang et al. (2004) studied the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, highlighting how substituents influence the formation of twisted intramolecular charge transfer states. Given the structural relevance, this sheds light on the potential photochemical applications of 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate in developing materials with specific optical properties or in photophysics research (Yang et al., 2004).

properties

IUPAC Name

[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4/c1-21-16(19)11-4-12-2-9-15(10-3-12)22-17(20)13-5-7-14(18)8-6-13/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQMRYIVMQOHAW-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate

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